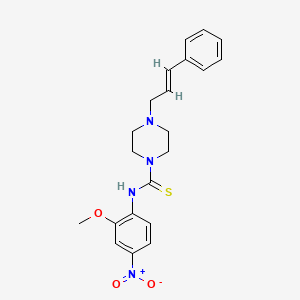![molecular formula C20H19N3O4 B5351382 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5351382.png)
1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential pharmacological applications. This compound is also known as Furosemide, which is a diuretic medication used to treat fluid buildup and swelling caused by congestive heart failure, liver cirrhosis, and kidney disease.
科学的研究の応用
1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid has been studied for its potential pharmacological applications. It has been found to have diuretic properties, which makes it a potential treatment for conditions such as congestive heart failure, liver cirrhosis, and kidney disease. It has also been studied for its potential use in the treatment of hypertension, as well as its ability to reduce intraocular pressure in glaucoma patients.
作用機序
The mechanism of action of 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid involves the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney. This leads to the excretion of sodium, chloride, and water, resulting in diuresis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce edema and fluid buildup in patients with congestive heart failure, liver cirrhosis, and kidney disease. It has also been found to lower blood pressure in patients with hypertension. Additionally, it has been shown to reduce intraocular pressure in glaucoma patients.
実験室実験の利点と制限
One of the advantages of using 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid in lab experiments is its well-established pharmacological properties. Its mechanism of action is well understood, and it has been extensively studied in both animal and human models. However, one limitation of using this compound in lab experiments is its potential toxicity. It can cause electrolyte imbalances, dehydration, and other adverse effects in high doses.
将来の方向性
There are several future directions for research on 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid. One direction is to explore its potential use in the treatment of other conditions, such as pulmonary edema and ascites. Another direction is to investigate its potential as a treatment for other types of hypertension, such as renovascular hypertension. Additionally, further research could be done to explore the potential side effects and toxicity of this compound, as well as its interactions with other medications. Finally, there is a need for more research on the long-term effects of this compound on patient outcomes.
合成法
The synthesis of 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid involves the reaction of 3-amino-5-methylpyrazole with 2-furfuryl chloride to produce 3-(2-furyl)-1H-pyrazol-5-amine. This intermediate is then reacted with 1-benzoyl-4-piperidone to produce the final product, this compound.
特性
IUPAC Name |
1-benzoyl-4-[3-(furan-2-yl)pyrazol-1-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(15-5-2-1-3-6-15)22-12-9-20(10-13-22,19(25)26)23-11-8-16(21-23)17-7-4-14-27-17/h1-8,11,14H,9-10,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOJQIDQDYOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC(=N2)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-bicyclo[2.2.1]hept-2-yl-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5351309.png)
![N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5351316.png)
![N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5351324.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)
![(3S*,4S*)-1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5351355.png)
![N-(4-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5351368.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351377.png)
![2-butyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351378.png)
![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351383.png)
![2-[benzyl(2,2-diphenylethyl)amino]ethanol ethanedioate (salt)](/img/structure/B5351391.png)

